molecular formula C17H13ClN4O3S B3448215 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No.: B3448215
M. Wt: 388.8 g/mol
InChI Key: IBZCORCVLVIEFC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is a complex organic compound known for its diverse range of applications in scientific research. This compound has a distinctive molecular structure that combines a chlorobenzamide moiety with a pyrimidine ring, making it a subject of interest in medicinal chemistry and other related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide typically involves a multi-step synthesis process. The general synthetic route can be outlined as follows:

  • Synthesis of 2-chlorobenzoyl chloride: : This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

  • Formation of 4-aminobenzenesulfonyl chloride: : 4-Aminobenzenesulfonic acid is treated with chlorosulfonic acid to yield the sulfonyl chloride derivative.

  • Coupling reaction: : The 2-chlorobenzoyl chloride is reacted with the sulfonamide derived from 4-aminobenzenesulfonyl chloride and pyrimidine-2-amine under basic conditions to form the desired compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for scale-up, ensuring high yield and purity. This might involve the use of automated systems for precise control over reaction conditions and intermediate purifications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide can undergo various types of reactions, including:

  • Substitution reactions: : Due to the presence of the chloro group.

  • Hydrolysis: : Under acidic or basic conditions, leading to the breakdown of the amide bond.

  • Oxidation and reduction: : Modifying the pyrimidine ring and the sulfamoyl moiety.

Common Reagents and Conditions:
  • Substitution: : Common reagents include nucleophiles such as amines and thiols.

  • Hydrolysis: : Typically conducted using hydrochloric acid or sodium hydroxide at elevated temperatures.

  • Oxidation/Reduction: : Utilizing agents like potassium permanganate (oxidation) or hydrogen gas with a palladium catalyst (reduction).

Major Products Formed:
  • From substitution reactions, products may include derivatives with different substituents on the phenyl or pyrimidine rings.

  • Hydrolysis typically yields simpler organic acids and amines.

  • Oxidation or reduction reactions lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide has numerous applications:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Used in biochemical assays and studies of enzyme inhibitors.

  • Medicine: : Potential therapeutic agent due to its structural similarity to bioactive compounds.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action for 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide is primarily through its interaction with specific enzymes or receptors. The pyrimidine ring often allows for binding to nucleotide-binding sites, while the sulfonamide group can mimic structural motifs in biological systems, leading to inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds:

  • 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]acetamide: : Shares a similar core structure but with an acetamide group instead of a benzamide group.

  • 4-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide: : Similar but with a chlorine substituent on the benzamide ring.

Highlighting Uniqueness: The uniqueness of 2-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-benzamide lies in its specific combination of functional groups, which confer unique reactivity and binding properties, making it valuable for targeted research applications.

There you have it! Dive into the specifics of this compound, and you'll uncover a fascinating blend of chemistry and practical applications.

Properties

IUPAC Name

2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-15-5-2-1-4-14(15)16(23)21-12-6-8-13(9-7-12)26(24,25)22-17-19-10-3-11-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZCORCVLVIEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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